(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4S)-2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14)/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZSYINEIIGCM-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazolidine Ring Formation
The reaction proceeds under mild acidic conditions to favor cyclization over polymerization:
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Reaction Setup :
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L-Cysteine hydrochloride (4.73 g, 0.033 mol) is dissolved in a 1:1 mixture of water and ethanol (47.3 mL each).
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Potassium acetate (0.036 mol) is added to deprotonate cysteine, generating the reactive thiolate and amine species.
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3-Hydroxybenzaldehyde (0.017 mol) is added dropwise, initiating immediate precipitation of the thiazolidine product.
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Reaction Mechanism :
Diastereomer Separation
The product exists as two diastereomers: (2R,4R) and (2S,4R) . Resolution is achieved via:
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High-Performance Liquid Chromatography (HPLC) : Using a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (4S) enantiomer.
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Crystallization : Ethanol or methanol recrystallization may partially enrich the desired isomer, though HPLC remains the gold standard.
Reaction Conditions and Yield Optimization
Critical parameters for maximizing yield and stereoselectivity include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Solvent | Ethanol/Water (1:1 v/v) | Balances solubility and precipitation |
| Temperature | Room temperature (25°C) | Prevents side reactions |
| Reaction Time | 4–6 hours | Ensures complete cyclization |
| pH | 6.5–7.0 (buffered by KOAc) | Maintains cysteine reactivity |
Yield : 60–75% after purification, depending on the efficiency of diastereomer separation.
Spectroscopic Characterization
Post-synthesis validation ensures structural fidelity:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Alternative Methods
Solid-Phase Synthesis
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Advantages : Facilitates automation and scalability.
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Drawbacks : Lower stereochemical control compared to solution-phase methods.
Enzymatic Catalysis
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Lipase-Mediated Resolution : Selectively hydrolyzes one diastereomer, though substrate specificity limits applicability.
Industrial-Scale Considerations
For large-scale production:
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Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction time to <2 hours.
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Catalytic Recycling : Immobilized acidic resins (e.g., Nafion) improve cost efficiency.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted thiazolidine derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. A study focused on the synthesis and biological evaluation of these compounds demonstrated their potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
Antimicrobial Effects
Thiazolidine derivatives have shown promising antibacterial and antifungal activities. The compound's ability to inhibit bacterial enzyme MurB has been documented, indicating its role as an antimicrobial agent . Additionally, studies have reported its effectiveness against various pathogens, making it a candidate for developing new antibiotics .
Anticancer Properties
(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid has been investigated for its anticancer effects. Research has highlighted the antiproliferative activity of thiazolidine derivatives in human cancer cell lines, suggesting their potential use in cancer therapy . The mechanism involves inducing apoptosis in cancer cells, thereby inhibiting tumor growth.
Developmental Toxicity in Zebrafish
Several studies have focused on the developmental toxicity of this compound using zebrafish as a model organism. Findings indicate that exposure to this compound leads to various developmental defects, including pericardial edema and tail malformations . The median lethal concentrations (LC50) determined for 48 hours and 96 hours were 1.106 mM and 0.804 mM respectively, highlighting its potential toxicity at certain concentrations .
Histopathological Effects
Histological examinations have revealed that exposure to the compound causes significant alterations in zebrafish liver and testicular tissues. These changes include mitochondrial degeneration and cellular vacuolization, suggesting adverse effects on cellular integrity and function . Such findings underscore the importance of evaluating the safety profile of this compound before potential therapeutic applications.
Enzymatic Studies
The compound has been utilized in biochemical studies to analyze enzymatic reactions related to cellular metabolism. Its structural similarity to natural substrates allows researchers to study enzyme kinetics and inhibition mechanisms effectively .
Molecular Docking Studies
In silico studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies support the design of new derivatives with enhanced biological activities by modifying specific functional groups on the thiazolidine structure .
Mechanism of Action
The mechanism of action of (4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Thiazolidine-4-carboxylic Acid Derivatives
Table 1: Key Thiazolidine-4-carboxylic Acid Derivatives
Impact of Substituents and Stereochemistry
- 3-Hydroxyphenyl vs.
- Stereochemistry (4S vs. 4R) : The (4R)-epimer of the target compound () exhibits anticancer activity against prostate cancer lines (DU-145, PC-3) through pro-apoptotic mechanisms, unlike the (4S)-form, which reduces apoptosis in zebrafish. This highlights the stereochemical dependency of bioactivity.
- Chlorophenyl and Dimethoxyphenyl : Chlorine substituents () enhance antimalarial activity by interacting with heme polymers, while dimethoxy groups () improve tyrosinase inhibition via electron-donating effects.
Toxicity and Mechanism Variations
- Developmental Toxicity : The target compound disrupts zebrafish embryogenesis at sub-millimolar concentrations, comparable to tetracycline antibiotics (). However, unlike tetracyclines, it reduces apoptosis, suggesting a unique mechanism involving oxidative stress modulation ().
- Anticancer vs. Antimalarial Activity : (4R)-derivatives induce apoptosis in cancer cells (), whereas chlorophenyl derivatives inhibit heme polymerization in Plasmodium (). These differences underscore the role of target-specific interactions.
Research Findings and Implications
- Pharmaceutical Potential: Thiazolidine derivatives are promising candidates for antimicrobial and anticancer therapies. For example, (4R)-2-(3-hydroxyphenyl) derivatives show low IC₅₀ values against cancer cells, while antimalarial derivatives exhibit strong heme-binding capacity.
- Toxicity Concerns : The target compound’s developmental toxicity in zebrafish necessitates further safety profiling for human therapeutic use. Its apoptosis-reducing effect contrasts with most chemotherapeutics, warranting mechanistic studies.
- Structure-Activity Relationship (SAR) : Substituent polarity and stereochemistry are critical for target engagement. Hydroxyl and methoxy groups optimize enzyme inhibition, while halogens enhance antiparasitic activity.
Biological Activity
(4S)-2-(3-Hydroxyphenyl)thiazolidine-4-carboxylic acid is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential toxicological implications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring with a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with various biological targets. The specific stereochemistry at the 4-position plays a crucial role in its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The mechanism of action is believed to involve the inhibition of essential enzymes involved in bacterial cell wall synthesis, similar to other thiazolidine derivatives.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mM |
| Escherichia coli | 1.0 mM |
| Pseudomonas aeruginosa | 0.8 mM |
These findings suggest that the compound may serve as a potential lead in the development of new antibiotics.
Antioxidant Properties
The antioxidant activity of this compound has been investigated through various assays. The compound has shown the ability to enhance catalase activity, thereby reducing oxidative stress in cellular models.
The antioxidant effect is attributed to the compound's ability to scavenge free radicals and modulate enzymatic activities related to oxidative stress. Studies have demonstrated that treatment with this thiazolidine derivative leads to improved survival rates in cell cultures exposed to oxidative agents.
Table 2: Antioxidant Activity Assessment
| Treatment | Catalase Activity (U/mg protein) | Cell Viability (%) |
|---|---|---|
| Control | 10 | 70 |
| 0.2 mM | 15 | 85 |
| 0.4 mM | 20 | 90 |
Toxicological Studies
Despite its beneficial properties, the potential toxicity of this compound has also been examined, particularly in developmental models such as zebrafish.
Case Study: Zebrafish Developmental Toxicity
In a controlled study, zebrafish embryos were exposed to varying concentrations of the compound. The results indicated several developmental abnormalities at higher concentrations, including pericardial edema and malformations of the spine and tail.
Table 3: Developmental Effects Observed in Zebrafish
| Concentration (mM) | Observed Abnormalities | Mortality Rate (%) |
|---|---|---|
| Control | None | 5 |
| 0.2 | Mild edema | 10 |
| 0.4 | Severe edema, bent spine | 30 |
| 0.6 | Tail malformation | 50 |
Q & A
Q. How can researchers determine the acute toxicity of (4S)-2-(3-hydroxyphenyl)thiazolidine-4-carboxylic acid in vivo?
Toxicity assessment typically involves standardized aquatic models like zebrafish (Danio rerio). Experimental design includes:
- Dose selection : Based on preliminary LC50 values (e.g., 0.1–0.8 mM for a structurally similar compound) .
- Exposure protocol : Fish are exposed to graded concentrations (e.g., 0.1–0.4 mM) for 48–96 hours, with mortality rates recorded at 24-hour intervals.
- Data analysis : LC50 is calculated using probit analysis or nonlinear regression. Secondary endpoints (e.g., developmental abnormalities) may supplement mortality data.
Q. What synthetic routes are commonly employed for thiazolidine-4-carboxylic acid derivatives?
Synthesis often involves:
- Condensation reactions : Between aldehydes (e.g., substituted benzaldehydes) and cysteine derivatives, followed by cyclization .
- Catalytic systems : Palladium or copper catalysts in solvents like DMF or toluene for cross-coupling steps .
- Functionalization : Post-cyclization modifications (e.g., acetylation, amidation) to introduce diverse substituents .
Q. Which analytical techniques confirm the molecular structure of this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve stereochemistry and substituent positions (e.g., δ 5.68 ppm for thiazolidine protons) .
- Mass spectrometry (MS) : High-resolution MS (e.g., ESI) validates molecular weight (e.g., [M+Na]<sup>+</sup> at m/z 440.1) .
- X-ray crystallography : Definitive proof of stereochemical configuration (e.g., (4S) chirality) .
Q. How is purity assessed for this compound in pharmacological studies?
- HPLC : Reverse-phase columns (C18) with UV detection (e.g., 254 nm) quantify impurities (<95% purity threshold).
- LC-MS : Combines separation with mass confirmation to detect degradation products or synthetic byproducts .
Advanced Research Questions
Q. How should researchers address contradictory toxicity data (e.g., LC50 discrepancies between 48h and 96h)?
Conflicting LC50 values (e.g., 1.106 mM at 48h vs. 0.804 mM at 96h) may arise from:
- Metabolic activation : Prolonged exposure enables bioaccumulation or metabolite generation (e.g., hydroxylated derivatives) .
- Temporal sensitivity : Developmental stages in models like zebrafish exhibit time-dependent susceptibility.
- Statistical validation : Use Kaplan-Meier survival analysis and Cox proportional hazards models to account for time-dependent effects .
Q. What experimental frameworks evaluate the therapeutic potential of this compound?
- Enzyme inhibition assays : Target-specific screens (e.g., kinases, proteases) using fluorescence- or absorbance-based readouts.
- Cell-based models : Cytotoxicity in cancer lines (e.g., MTT assay) or anti-inflammatory activity in macrophages (e.g., TNF-α suppression) .
- In vivo efficacy : Rodent models of disease (e.g., diabetes, neurodegeneration) with dose-response profiling and biomarker analysis .
Q. How can stereochemical challenges during synthesis be resolved?
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD) to separate (4S) and (4R) enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in cyclization steps to enhance enantiomeric excess (>90%) .
- Circular dichroism (CD) : Confirm absolute configuration post-synthesis .
Q. What strategies optimize structure-activity relationships (SAR) for derivatives?
- Substituent variation : Modify the 3-hydroxyphenyl group (e.g., methoxy, halogen) to assess electronic effects on bioactivity .
- Scaffold hopping : Replace the thiazolidine ring with oxazolidinones or pyrrolidines to probe ring flexibility .
- Pharmacophore mapping : Computational docking (e.g., AutoDock) identifies critical binding motifs (e.g., carboxylic acid for target engagement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
